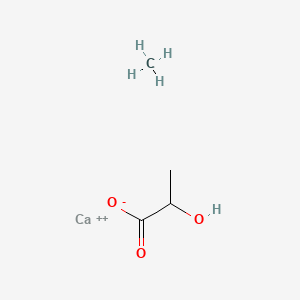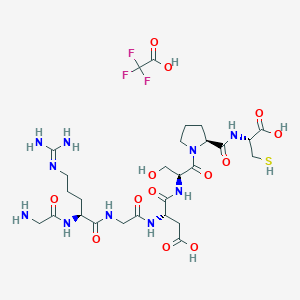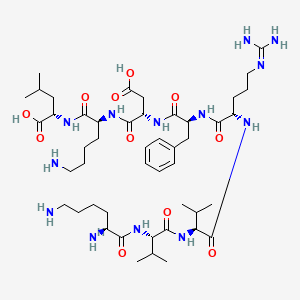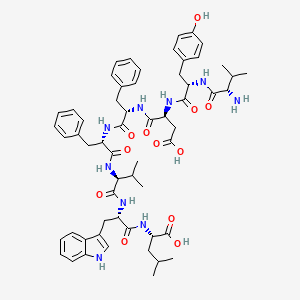
Saccharopine (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saccharopine (hydrochloride) is a nonproteinogenic amino acid that plays a crucial role in the metabolism of lysine. It is an intermediate in the lysine degradation pathway, specifically in the saccharopine pathway, which is predominant in extracerebral tissues . Saccharopine was first isolated from yeast (Saccharomyces cerevisiae) in 1961 .
準備方法
Synthetic Routes and Reaction Conditions
Saccharopine is synthesized through the condensation of lysine and alpha-ketoglutarate, catalyzed by the enzyme lysine-ketoglutarate reductase . The reaction conditions typically involve a buffered aqueous solution at a physiological pH and temperature. The product, saccharopine, can be further purified using chromatographic techniques.
Industrial Production Methods
Industrial production of saccharopine (hydrochloride) involves microbial fermentation using genetically engineered strains of Saccharomyces cerevisiae. The fermentation process is optimized to maximize the yield of saccharopine, which is then extracted and purified using standard biochemical techniques .
化学反応の分析
Types of Reactions
Saccharopine undergoes several types of chemical reactions, including:
Reduction: Under specific conditions, saccharopine can be reduced back to lysine and alpha-ketoglutarate.
Substitution: Saccharopine can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reduction reactions may require reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often involve reagents like acyl chlorides or anhydrides under mild acidic or basic conditions.
Major Products
The major products formed from the oxidation of saccharopine are alpha-aminoadipate semialdehyde and glutamate . Reduction reactions yield lysine and alpha-ketoglutarate, while substitution reactions produce various derivatives depending on the substituent introduced.
科学的研究の応用
Saccharopine (hydrochloride) has several scientific research applications:
作用機序
Saccharopine exerts its effects primarily through its role in the lysine degradation pathway. It is formed by the condensation of lysine and alpha-ketoglutarate, catalyzed by lysine-ketoglutarate reductase . Saccharopine is then oxidized by saccharopine dehydrogenase to produce alpha-aminoadipate semialdehyde and glutamate . This pathway is essential for the regulation of lysine levels in the body and the production of important metabolic intermediates.
類似化合物との比較
Similar Compounds
Pipecolic Acid: Another intermediate in lysine degradation, predominant in the brain.
Alpha-Aminoadipate: A downstream product in the lysine degradation pathway.
Hypusine: A derivative of lysine involved in the post-translational modification of proteins.
Uniqueness
Saccharopine is unique in its dual role as both a precursor and a product in the lysine degradation pathway. Its accumulation can lead to metabolic disorders, making it a critical compound for studying lysine metabolism and related diseases .
特性
分子式 |
C11H21ClN2O6 |
|---|---|
分子量 |
312.75 g/mol |
IUPAC名 |
(2S)-2-[[(5S)-5-amino-5-carboxypentyl]amino]pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C11H20N2O6.ClH/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15;/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19);1H/t7-,8-;/m0./s1 |
InChIキー |
UAWUYRUBRIPRNY-WSZWBAFRSA-N |
異性体SMILES |
C(CCN[C@@H](CCC(=O)O)C(=O)O)C[C@@H](C(=O)O)N.Cl |
正規SMILES |
C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)

![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)
![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)








![[(2R,3S,4S,5R,6S)-6-[[(2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855243.png)
![5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B10855251.png)